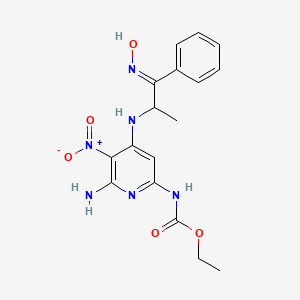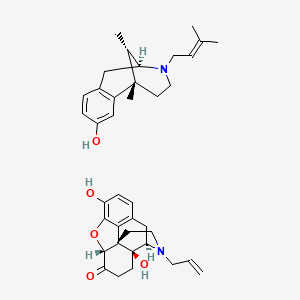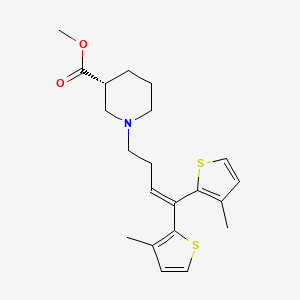
(R)-Tiagabine 4-carboxy-O-methyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Tiagabine 4-carboxy-O-methyl is a derivative of tiagabine, a well-known anticonvulsant drug used primarily in the treatment of epilepsy
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tiagabine 4-carboxy-O-methyl typically involves several key steps:
Starting Material: The synthesis begins with the preparation of the core structure of tiagabine.
Functional Group Modification: Introduction of the carboxylic acid group and the methoxy group is achieved through specific chemical reactions such as esterification and methylation.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-Tiagabine 4-carboxy-O-methyl would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
®-Tiagabine 4-carboxy-O-methyl can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield aldehydes or ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
®-Tiagabine 4-carboxy-O-methyl has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticonvulsant and neuroprotective effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-Tiagabine 4-carboxy-O-methyl involves its interaction with specific molecular targets in the brain. It is believed to inhibit the reuptake of gamma-aminobutyric acid (GABA), a neurotransmitter, thereby increasing its availability in the synaptic cleft. This leads to enhanced inhibitory neurotransmission, which can help control seizures and other neurological conditions.
Comparación Con Compuestos Similares
Similar Compounds
Tiagabine: The parent compound, primarily used as an anticonvulsant.
Gabapentin: Another anticonvulsant with a different mechanism of action.
Pregabalin: Similar to gabapentin, used for neuropathic pain and epilepsy.
Uniqueness
®-Tiagabine 4-carboxy-O-methyl is unique due to its specific chemical modifications, which may confer distinct pharmacological properties compared to its parent compound and other similar drugs. These modifications can influence its bioavailability, potency, and side effect profile, making it a valuable compound for further research and development.
Propiedades
Número CAS |
938158-99-7 |
|---|---|
Fórmula molecular |
C21H27NO2S2 |
Peso molecular |
389.6 g/mol |
Nombre IUPAC |
methyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C21H27NO2S2/c1-15-8-12-25-19(15)18(20-16(2)9-13-26-20)7-5-11-22-10-4-6-17(14-22)21(23)24-3/h7-9,12-13,17H,4-6,10-11,14H2,1-3H3/t17-/m1/s1 |
Clave InChI |
SYEVPDBMLIZQKO-QGZVFWFLSA-N |
SMILES isomérico |
CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)OC)C3=C(C=CS3)C |
SMILES canónico |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)OC)C3=C(C=CS3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


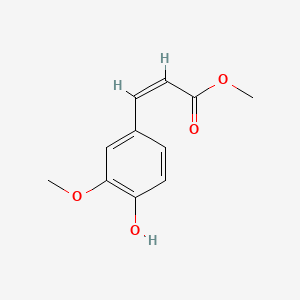

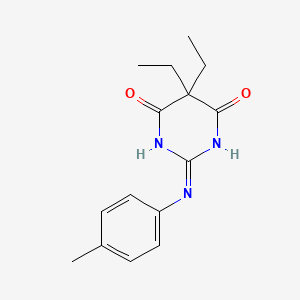
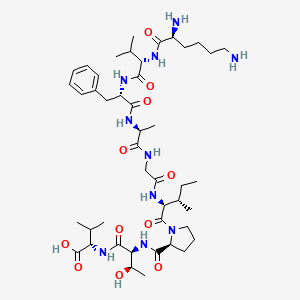
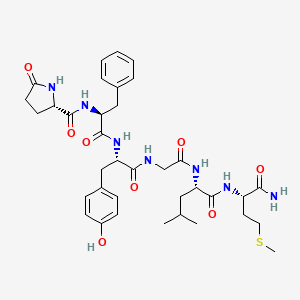
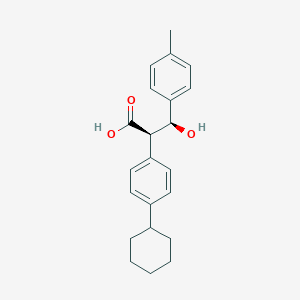
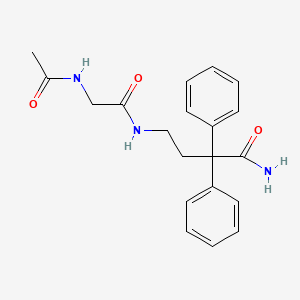
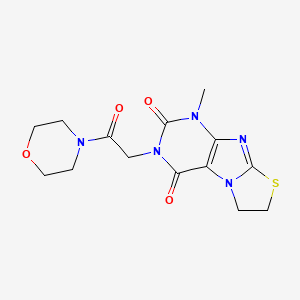

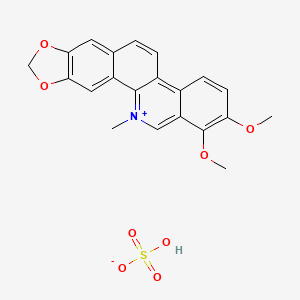
![5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide](/img/structure/B12779013.png)
